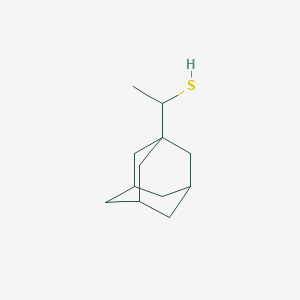
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide likely involves multiple steps, including:
Iodination: Introduction of iodine atoms to the phenyl ring.
Amidation: Formation of the acetamide group.
Hydroxylation: Introduction of hydroxyl groups.
Amine Functionalization: Addition of bis(2-hydroxyethyl)amino groups.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove iodine atoms or reduce carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Medical Imaging: Potential use as a contrast agent in radiology due to the presence of iodine atoms.
Drug Development: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide would depend on its specific application. In medical imaging, the iodine atoms enhance contrast by absorbing X-rays. In biochemical studies, the compound may interact with specific enzymes or receptors, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol, which are used in medical imaging.
Hydroxylated Amines: Compounds with similar functional groups used in biochemical research.
Uniqueness
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is unique due to its specific combination of functional groups and iodine atoms, which may confer unique properties in its applications.
Eigenschaften
Molekularformel |
C16H23I3N2O5 |
|---|---|
Molekulargewicht |
704.08 g/mol |
IUPAC-Name |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxypropyl)acetamide |
InChI |
InChI=1S/C16H23I3N2O5/c1-10(25)21(7-11(26)9-24)16-14(18)6-13(17)12(15(16)19)8-20(2-4-22)3-5-23/h6,11,22-24,26H,2-5,7-9H2,1H3 |
InChI-Schlüssel |
BQYGQRWZMJTCJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(CO)O)C1=C(C=C(C(=C1I)CN(CCO)CCO)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



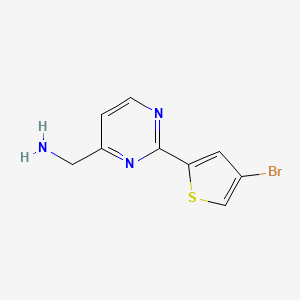
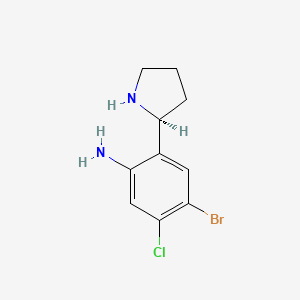
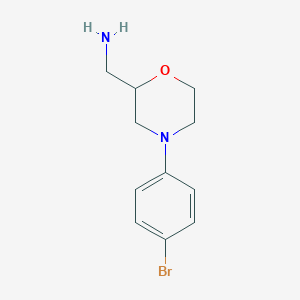


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
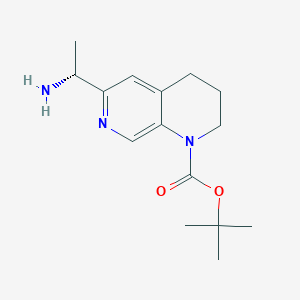

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

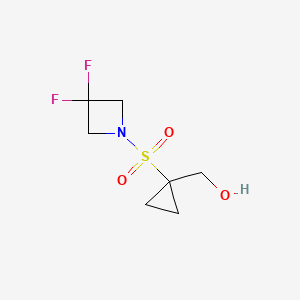
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
